2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is an organic compound that has been utilized in various scientific research applications. It is a thiophene derivative with a bromine atom at the 2-position and a sulfonamide group at the 5-position. This compound is known for its versatility and has been used in fields such as organic synthesis, materials science, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol involves a multi-step process. The initial step involves the reaction of 2-bromoethyl ethyl ether with 2-thiophen-2-yl-1-ethanol in the presence of a base such as potassium carbonate to form an intermediate compound. This intermediate is then reacted with 5-bromothiophene-2-sulfonyl chloride at room temperature to form the final product. The final product is purified by column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has been used in a variety of scientific research applications:
Organic Synthesis: As a starting material in the synthesis of pyrrole derivatives, thiophene derivatives, and thiourea derivatives.
Materials Science: As a precursor in the synthesis of materials such as carbon nanotubes, graphene, and thin films.
Biochemistry: As a fluorescent probe in the study of biological processes such as enzyme kinetics and protein folding.
Mechanism of Action
The mechanism of action of 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is not completely understood. it is believed to be related to its ability to form strong hydrogen bonds with other molecules. This property allows it to interact with various molecular targets and pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothiophene-2-sulfonamide
- 5-Phenylthiophene-2-sulfonamide
- 5-(3-cyno-5-(trifluoromethyl)phenyl)thiophene-2-sulfonamide
Uniqueness
2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is unique due to its combination of a bromine atom and a sulfonamide group on the thiophene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research fields, offering versatility that similar compounds may not provide.
Properties
IUPAC Name |
5-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S3/c13-11-3-4-12(20-11)21(16,17)14-8-9(18-6-5-15)10-2-1-7-19-10/h1-4,7,9,14-15H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENUFMVDXHYTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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